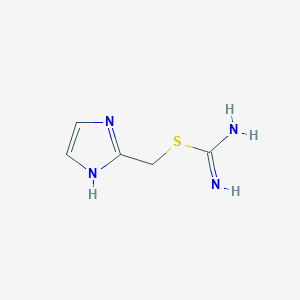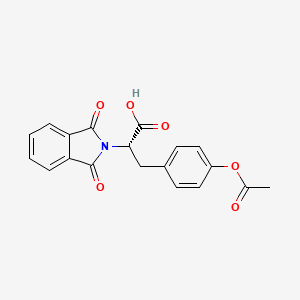
(S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid is a chiral compound with potential applications in medicinal chemistry and organic synthesis. The compound features a phthalimide group and an acetoxyphenyl moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and (S)-phenylalanine.
Formation of Phthalimide Intermediate: Phthalic anhydride reacts with (S)-phenylalanine in the presence of a dehydrating agent like acetic anhydride to form the phthalimide intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride and a catalyst such as pyridine to introduce the acetoxy group.
Final Product: The resulting compound is purified through recrystallization or chromatography to obtain this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalimide group to a phthalamide or phthalic acid derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Compounds with substituted functional groups in place of the acetoxy group.
Scientific Research Applications
(S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use the compound to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
(S)-3-(4-Hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid: This compound has a hydroxy group instead of an acetoxy group, which can affect its reactivity and biological activity.
(S)-3-(4-Methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
(S)-3-(4-Nitrophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid: The nitro group introduces electron-withdrawing properties, altering the compound’s chemical behavior.
Uniqueness: (S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid is unique due to its acetoxy group, which can undergo specific chemical transformations and influence the compound’s pharmacokinetic properties. This uniqueness makes it a valuable intermediate in the synthesis of diverse biologically active molecules.
Properties
Molecular Formula |
C19H15NO6 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
(2S)-3-(4-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C19H15NO6/c1-11(21)26-13-8-6-12(7-9-13)10-16(19(24)25)20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9,16H,10H2,1H3,(H,24,25)/t16-/m0/s1 |
InChI Key |
HUCSXSUSZNLBDK-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


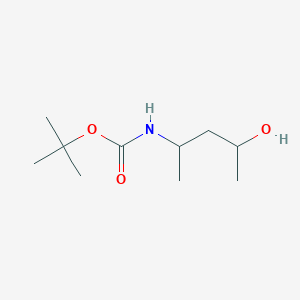
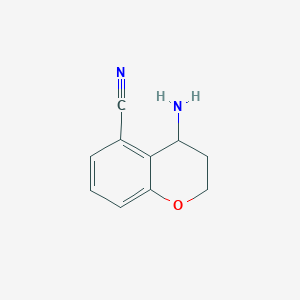
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)
![2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B12828445.png)

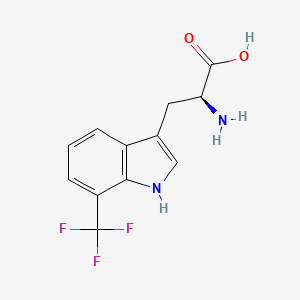
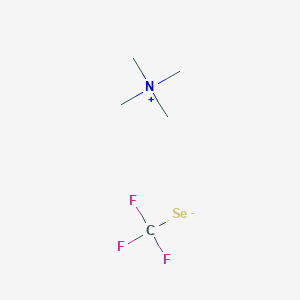
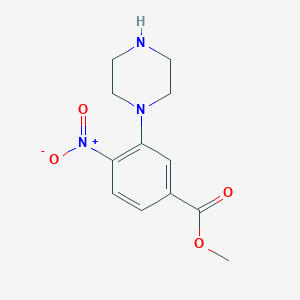


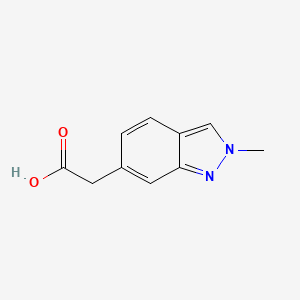
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
